molecular formula C26H19N3O4S2 B304406 N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide

N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Cat. No. B304406
M. Wt: 501.6 g/mol
InChI Key: TYASRDGVDXYBEF-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as compound 1, is a synthetic molecule that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce cell death in cancer cells through the activation of apoptotic pathways.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1 in lab experiments is its ability to inhibit the activity of specific enzymes, which can provide insight into the mechanism of action of these enzymes. Another advantage is its potential therapeutic applications in treating various diseases. However, one limitation of using N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1. One direction is to further investigate its mechanism of action and how it interacts with specific enzymes. Another direction is to study its potential use in combination with other drugs for the treatment of diseases such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration of N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1 for therapeutic applications.

Synthesis Methods

Compound 1 is synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde to form a Schiff base. This Schiff base is then reacted with 4-mercaptophenyl acetic acid to form the corresponding thioether. The thioether is then reacted with 4-nitrophenyl isocyanate to form the desired N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been studied for its potential use in treating diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Molecular Formula

C26H19N3O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(Z)-3-[4-(4-nitrophenyl)sulfanylanilino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H19N3O4S2/c30-25(18-5-2-1-3-6-18)28-24(17-23-7-4-16-34-23)26(31)27-19-8-12-21(13-9-19)35-22-14-10-20(11-15-22)29(32)33/h1-17H,(H,27,31)(H,28,30)/b24-17-

InChI Key

TYASRDGVDXYBEF-ULJHMMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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